1-(3-Chloro-2-methylphenyl)-2-methyl-2-propanol
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Overview
Description
1-(3-Chloro-2-methylphenyl)-2-methyl-2-propanol is an organic compound characterized by the presence of a chloro-substituted aromatic ring and a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylphenyl)-2-methyl-2-propanol typically involves the reaction of 3-chloro-2-methylbenzyl chloride with a suitable organometallic reagent, such as a Grignard reagent. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
3-chloro-2-methylbenzyl chloride+Grignard reagent→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-methylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexane derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Amines or thiol derivatives.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-2-methyl-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets. The chloro group and the tertiary alcohol group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)-2-methyl-2-propanone: A ketone derivative with similar structural features.
1-(3-Chloro-2-methylphenyl)-2-methyl-2-propylamine: An amine derivative with potential biological activity.
Uniqueness: 1-(3-Chloro-2-methylphenyl)-2-methyl-2-propanol is unique due to its combination of a chloro-substituted aromatic ring and a tertiary alcohol group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-8-9(7-11(2,3)13)5-4-6-10(8)12/h4-6,13H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJMJZICJNQOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CC(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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